5-Fluoro-2-methyl-4-nitroaniline

Overview

Description

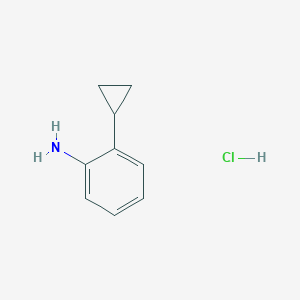

“5-Fluoro-2-methyl-4-nitroaniline” is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is an important organic synthesis intermediate .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Additionally, it can be synthesized by oxidation of primary amines .

Molecular Structure Analysis

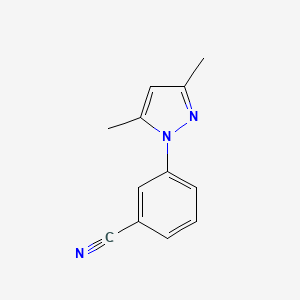

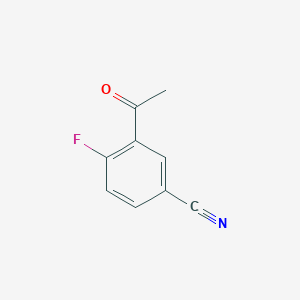

The molecular structure of “this compound” consists of a benzene ring with a fluorine atom attached at the fifth position, a methyl group at the second position, and a nitro group at the fourth position .

Chemical Reactions Analysis

“this compound” exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .

Scientific Research Applications

Chemical Synthesis and Complex Formation

- 5-Fluoro-2-methyl-4-nitroaniline is utilized in the synthesis of new complexes with metals like copper(II), nickel(II), and cobalt(II) (Devoto, Massacesi, Pinna, & Ponticelli, 1982). These complexes are characterized by their infrared, electronic spectra, and magnetic moments, indicating potential applications in materials science and coordination chemistry.

Role in Dye Manufacturing

- The compound has significance in the United States as a novel dye intermediate. Its use extends to pharmaceuticals, insecticides, and further dye development (Bil, 2007).

Heterocyclic Chemistry

- This compound serves as a precursor in the formation of heterocyclic systems containing bridgehead nitrogen atoms. It is involved in reactions leading to various fluoro-benzimidazolyl compounds, showcasing its utility in heterocyclic chemistry (Pujari, Sharma, Dahiya, Kumar, Murakami, & Tani, 1990).

Analytical Chemistry Applications

- It is also studied for its properties in the synthesis of other chemicals, such as 2-fluoro-1,3-phenylenediamine, and its NMR parameters have been reported (Hudlický & Bell, 1974).

Synthesis of Sulfonated Derivatives

- The compound is used in the synthesis of sulfonated derivatives of fluoroanilines, which has potential applications in various chemical synthesis processes (Courtin, 1982).

Optical and Electronic Applications

- Its derivatives have been researched for non-linear optical properties, as in the case of N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, indicating its potential use in electronic and photonic materials (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).

Interaction with Other Chemicals

- Studies also focus on its interaction with other chemicals, such as the quenching of pyrene fluorescence by nitroanilines, which can provide insights into molecular interactions and photochemical properties (Agudelo‐Morales, Silva, Galian, & Pérez‐Prieto, 2012).

Mass Spectrometry

- The mass spectral identification of isomeric fluoronitroanilines, including this compound, has been studied, highlighting its importance in analytical chemistry for identifying isomeric compounds (Fu & Rosenberg, 1980).

Synthesis of Antimalarial Drugs

- It is also investigated in the synthesis of antimalarial drugs, such as 5-fluoroprimaquine, demonstrating its relevance in pharmaceutical research (O’Neill, Storr, & Park, 1998).

Surface Functionalization

- The compound is used in functionalizing silica particles with chromophores and amino groups, showcasing its utility in materials chemistry (Roth, Simon, Bellmann, Seifert, & Spange, 2006).

Mechanism of Action

Target of Action

Nitro compounds, such as 5-fluoro-2-methyl-4-nitroaniline, are known to interact with various biological targets, influencing their function and activity .

Mode of Action

This compound, like other nitro compounds, can undergo various types of reactions, including substitution and reduction reactions . The nitro group in the compound is a meta director, meaning it directs subsequent reactions to occur at the meta position on the benzene ring . This property is crucial for the compound’s interactions with its targets .

Biochemical Pathways

Nitro compounds are known to participate in various biochemical reactions and pathways, potentially affecting downstream effects .

Pharmacokinetics

The compound’s physical properties, such as its density, boiling point, and flash point, suggest that it may have significant bioavailability .

Result of Action

Nitro compounds are known to have various biological effects, depending on their specific structures and the targets they interact with .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in closed vessels to maintain its stability . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methyl-4-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nitro group in this compound is particularly reactive, allowing it to form strong interactions with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or modification of protein function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt normal cell signaling by binding to key signaling proteins, thereby inhibiting their function. This can lead to changes in gene expression patterns, affecting the production of proteins necessary for cell survival and proliferation . Additionally, this compound can interfere with cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. The nitro group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, resulting in enzyme inhibition. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, even after it has been metabolized or degraded. These effects can include persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can be metabolized through reduction, oxidation, or conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function. For instance, localization in the nucleus can influence gene expression, while localization in the cytoplasm can affect metabolic processes .

properties

IUPAC Name |

5-fluoro-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRYLRYVZYEYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630218 | |

| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

633327-50-1 | |

| Record name | 5-Fluoro-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

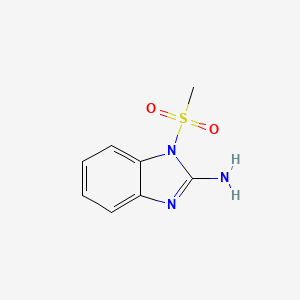

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)

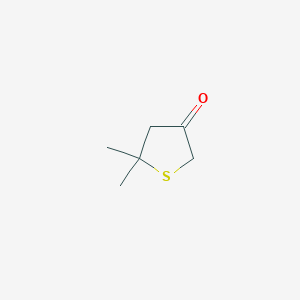

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)

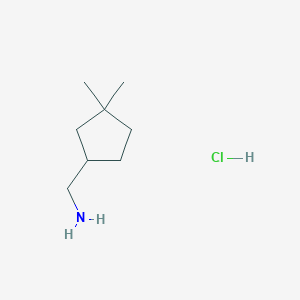

![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)